molecular formula C13H20N2O3S B2359917 2-(3,5-dimethylisoxazol-4-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1797650-27-1

2-(3,5-dimethylisoxazol-4-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No. B2359917
M. Wt: 284.37
InChI Key: PBXVJDDOYIXLBN-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,5-dimethylisoxazol-4-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methoxytetrahydrothiophene, which is synthesized from commercially available starting materials. The second intermediate is 3,5-dimethylisoxazole-4-carboxylic acid, which is synthesized from 3,5-dimethylisoxazole. These two intermediates are then coupled with N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide to form the final product.

Starting Materials
3,5-dimethylisoxazole, 3-methoxytetrahydrothiophene, N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, Sodium hydride, Bromine, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Methanol, Acetic anhydride, Acetic acid, Triethylamine, Ethyl acetate, Chloroform

Reaction
Synthesis of 3-methoxytetrahydrothiophene: React sodium hydride with 3-methoxythiophene in dry diethyl ether to form the sodium salt of 3-methoxythiophene. Add bromine to the reaction mixture to form 3-methoxytetrahydrothiophene., Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid: React 3,5-dimethylisoxazole with sodium hydroxide in methanol to form 3,5-dimethylisoxazole-4-methanol. Oxidize 3,5-dimethylisoxazole-4-methanol with hydrochloric acid to form 3,5-dimethylisoxazole-4-carboxylic acid., Coupling of intermediates: React N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of triethylamine and acetic anhydride to form the intermediate. React the intermediate with 3-methoxytetrahydrothiophene in the presence of acetic acid and chloroform to form the final product.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-9-11(10(2)18-15-9)6-12(16)14-7-13(17-3)4-5-19-8-13/h4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXVJDDOYIXLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2(CCSC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

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